XLogP3 Lipophilicity: 2-Fluoro-6-azaspiro[3.5]nonane Occupies a Narrow Optimal Window Absent in All Four Key Comparators
2-Fluoro-6-azaspiro[3.5]nonane (XLogP3 = 1.3) occupies a lipophilicity window that is not replicated by any close structural analog. The unsubstituted 6-azaspiro[3.5]nonane has XLogP3 = 1.4; the oxa analog 2-oxa-6-azaspiro[3.5]nonane is substantially more polar at XLogP3 = 0; the gem-difluoro variant 2,2-difluoro-6-azaspiro[3.5]nonane is more lipophilic at XLogP3 = 1.6; and the all-carbon parent spiro[3.5]nonane is far more lipophilic at XLogP3 = 4.2 [1]. The XLogP3 value of 1.3 places 2-fluoro-6-azaspiro[3.5]nonane squarely within the CNS drug-like lipophilicity range (LogP 1–3) recommended for balancing blood-brain barrier permeability against aqueous solubility and metabolic clearance [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | 6-Azaspiro[3.5]nonane: XLogP3 = 1.4; 2-Oxa-6-azaspiro[3.5]nonane: XLogP3 = 0; 2,2-Difluoro-6-azaspiro[3.5]nonane: XLogP3 = 1.6; Spiro[3.5]nonane: XLogP3 = 4.2 |
| Quantified Difference | ΔXLogP3 = −0.1 vs. 6-aza; +1.3 vs. 2-oxa; −0.3 vs. 2,2-difluoro; −2.9 vs. spiro[3.5]nonane parent |
| Conditions | PubChem XLogP3 3.0 algorithm; all computed values from standardized PubChem 2025.04.14 release |
Why This Matters
Procurement of the 2-fluoro analog rather than the unsubstituted or difluoro versions provides access to a uniquely balanced LogP that maximizes the probability of achieving simultaneous acceptable permeability, solubility, and metabolic stability—a multiparameter optimization outcome not attainable with any single in-class comparator.
- [1] PubChem. 2-Fluoro-6-azaspiro[3.5]nonane (CID 155894119); 6-Azaspiro[3.5]nonane (CID 22417100); 2-Oxa-6-azaspiro[3.5]nonane (CID 51341945); 2,2-Difluoro-6-azaspiro[3.5]nonane (CID 135392922); Spiro[3.5]nonane (CID 12651160). Computed Properties: XLogP3-AA. National Center for Biotechnology Information; 2021–2025. View Source
- [2] Varela MT, Dias GG, De Oliveira LFN, et al. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. 2025;287:117323. (See discussion of spirocyclic modulation of lipophilicity and DMPK properties.) View Source
